4,6-Diisopropoxypyrimidine-5-carbonitrile
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Overview
Description
4,6-Diisopropoxypyrimidine-5-carbonitrile is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diisopropoxypyrimidine-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable nitrile precursors with isopropyl alcohol in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4,6-Diisopropoxypyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction could produce pyrimidine amines .
Scientific Research Applications
4,6-Diisopropoxypyrimidine-5-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism by which 4,6-Diisopropoxypyrimidine-5-carbonitrile exerts its effects is primarily through its interaction with specific molecular targets. For instance, it may act as an ATP mimicking tyrosine kinase inhibitor, binding to the active site of enzymes and inhibiting their activity. This can lead to the disruption of cellular processes such as cell division and proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Pyrimidine-5-carbonitrile derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
4,6-Diamino-5-formylpyrimidine: Another pyrimidine derivative with distinct functional groups and applications.
Uniqueness: 4,6-Diisopropoxypyrimidine-5-carbonitrile is unique due to its specific isopropoxy substituents, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new therapeutic agents and studying enzyme inhibition mechanisms .
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
4,6-di(propan-2-yloxy)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H15N3O2/c1-7(2)15-10-9(5-12)11(14-6-13-10)16-8(3)4/h6-8H,1-4H3 |
InChI Key |
PGJCSJMQLIVMBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=NC=N1)OC(C)C)C#N |
Origin of Product |
United States |
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